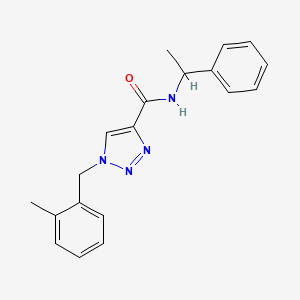![molecular formula C12H12N6O B6011608 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, also known as ABT-702, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has been found to exhibit a wide range of pharmacological activities.
作用机制
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exerts its pharmacological effects by inhibiting adenosine kinase, thereby increasing the levels of extracellular adenosine. Adenosine acts on a variety of receptors, including the A1, A2A, A2B, and A3 receptors, to modulate various physiological processes. This compound has been found to selectively inhibit adenosine kinase, without affecting the activity of other enzymes in the purine metabolism pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. This compound has also been found to reduce the severity of pain in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been found to exhibit anti-tumor activity in various preclinical models of cancer.
实验室实验的优点和局限性
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several advantages for use in laboratory experiments. It is a highly selective inhibitor of adenosine kinase, with minimal off-target effects. It is also relatively stable and has a long half-life, allowing for sustained inhibition of adenosine kinase. However, this compound has some limitations, such as poor solubility in aqueous solutions and potential toxicity at high doses.
未来方向
There are several future directions for the research on 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol. One potential area of research is the development of more potent and selective adenosine kinase inhibitors. Another area of research is the investigation of the role of adenosine in various disease states, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Furthermore, the potential use of this compound in combination with other drugs, such as chemotherapy agents, immunotherapy agents, and analgesics, should also be explored. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the reaction of 5-amino-3-benzyl-1,2,4-triazole with ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained after purification using column chromatography.
科学研究应用
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the body. Adenosine is a purine nucleoside that has been implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.
属性
IUPAC Name |
5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQGXFUVPMWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)

![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)
![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

